

Unraveling Crenolanib: A Technical Guide to its Pharmacokinetic and Pharmacodynamic Profile

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Crenolanib is an orally bioavailable benzimidazole derivative that has emerged as a potent and selective inhibitor of class III receptor tyrosine kinases (RTKs), specifically targeting platelet-derived growth factor receptor (PDGFR) and FMS-like tyrosine kinase 3 (FLT3).[1][2] Its unique mechanism of action as a type I inhibitor, binding to the active conformation of the kinase, allows it to overcome resistance mechanisms associated with other tyrosine kinase inhibitors.

[3][4] This technical guide provides a comprehensive overview of the pharmacokinetics and pharmacodynamics of crenolanib, summarizing key data, experimental protocols, and signaling pathways to support ongoing research and drug development efforts.

Pharmacokinetics

The pharmacokinetic profile of crenolanib has been characterized in both pediatric and adult populations, demonstrating rapid absorption and predictable exposure. Key parameters are summarized below.

Quantitative Pharmacokinetic Data

Table 1: Population Pharmacokinetics of Crenolanib in Pediatric Patients (2.1–19.2 years-old) with Brain Tumors[5][6]



Parameter	Value	Notes
Apparent Central Clearance (CL/F)	41 L/h	For a typical 8-year-old with a body surface area (BSA) of 1 m ²
58.8 L/h	Without concomitant acid reducers	
26.1 L/h	With concomitant acid reducers	
Apparent Volume of Distribution (V/F)	54.3 L	For a typical 8-year-old with a BSA of 1 m ²
Absorption Rate (ka)	0.19 /h	Decreased with increasing age
Mean Steady State AUC _{0-24h}	20,725 h·nM (range: 9,476 to 68,508 h·nM)	After 170 mg/m² dose
Mean Terminal Half-life	12.3 to 18.5 hours	

Table 2: Pharmacokinetics of Crenolanib in Adult Patients with Relapsed/Refractory Acute Myeloid Leukemia (AML)[5][7]

Parameter	Value	Notes
Time to Maximum Concentration (Tmax)	2-3 hours	After oral administration
Terminal Half-life	6.8 hours	
Mean Clearance	~60 L/h (range: 10.7 to 592 L/h)	Similar between day 1 and day
Drug Accumulation	Minimal	After repeated doses

Pharmacodynamics

Crenolanib exerts its therapeutic effects by potently inhibiting the signaling of wild-type and mutant isoforms of PDGFR and FLT3.



Mechanism of Action

Crenolanib is a type I tyrosine kinase inhibitor, which means it binds to the ATP-binding pocket of the kinase in its active "DFG-in" conformation.[8] This mode of inhibition is effective against both wild-type and mutated forms of the target kinases, including mutations that confer resistance to type II inhibitors.[3][4]

The primary targets of crenolanib are:

- Platelet-Derived Growth Factor Receptor (PDGFRα and PDGFRβ): Dysregulation of PDGFR signaling is implicated in the pathogenesis of various cancers, including gliomas. Crenolanib inhibits PDGFR-mediated signaling, thereby affecting tumor cell proliferation and angiogenesis.[2][9]
- FMS-like Tyrosine Kinase 3 (FLT3): Mutations in FLT3, particularly internal tandem duplications (ITD) and tyrosine kinase domain (TKD) mutations, are common in acute myeloid leukemia (AML) and are associated with a poor prognosis. Crenolanib effectively inhibits both wild-type and mutated FLT3, including the D835 mutation that confers resistance to other FLT3 inhibitors.[10][11]

Quantitative Pharmacodynamic Data

Table 3: In Vitro Inhibitory Activity of Crenolanib

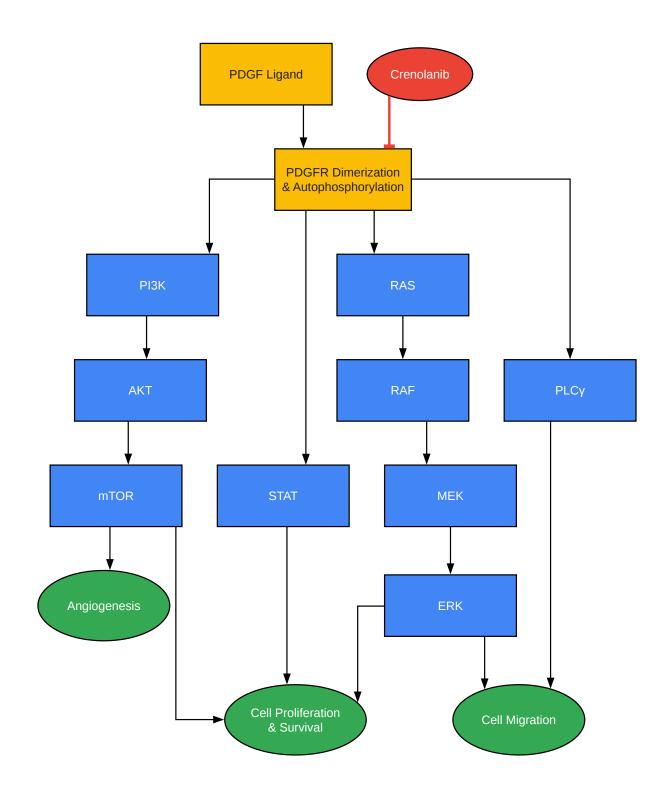


Target	Cell Line/Assay	IC50 / Kə	Reference
PDGFRα	Porcine aortic epithelial cells	0.4 ng/mL	[8]
PDGFRα (wild type)	Chinese hamster ovary (CHO) cells	10 nM	[8]
FLT3-ITD	Transfected TF-1 cells	1.3 nM	[8]
FLT3-D835Y	Transfected Ba/F3 cells	8.8 nM	[8]
FLT3-ITD	Molm14 cells	7 nM	[8]
FLT3-ITD	MV411 cells	8 nM	[8]
c-KIT (wild type)	In vitro assay	67 nM (IC₅o), 78 nM (K∍)	[8]
c-KIT D816H	In vitro assay	5.4 nM	[8]
c-KIT D816V	In vitro assay	2.5 nM	[8]
FLT3 Autophosphorylation	FLT3/ITD AML blasts	2.4 nM	[12]

Signaling Pathways

The therapeutic effects of crenolanib are a direct result of its ability to interrupt key signaling cascades downstream of PDGFR and FLT3.

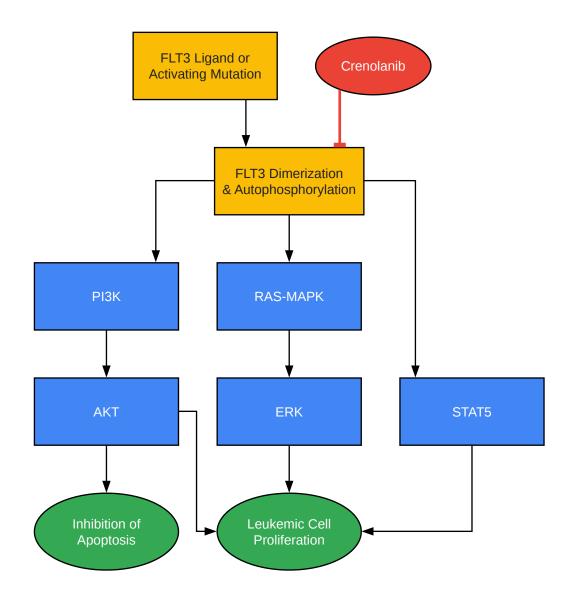




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PDGFR Signaling Pathway Inhibition by Crenolanib





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FLT3 Signaling Pathway Inhibition by Crenolanib

Experimental Protocols

Quantification of Crenolanib in Human Serum and Cerebrospinal Fluid by LC-MS/MS[13][14]

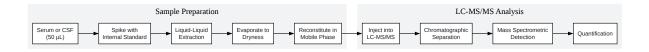
This section details the validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of crenolanib.

• Sample Preparation:



- Aliquot 50 μL of serum or cerebrospinal fluid (CSF).
- Spike with d₄-crenolanib as an internal standard (ISTD).
- Perform liquid-liquid extraction (LLE) using tert-butyl methyl ether.
- Vortex and centrifuge the sample.
- Transfer the organic layer and evaporate to dryness under nitrogen.
- Reconstitute the residue in the mobile phase.
- Chromatographic Conditions:
 - Column: Phenomenex Gemini C18 (3 μm, 100 mm × 4.6 mm I.D.).
 - o Column Temperature: 50 °C.
 - Mobile Phase: Isocratic mixture of methanol, water, and formic acid.
 - Flow Rate: 0.45 mL/min.
- · Mass Spectrometric Detection:
 - System: API-5500 LC-MS/MS with electrospray ionization (ESI) in positive ionization mode.
 - Ion Transitions:
 - Crenolanib: m/z 444.4 → 373.1
 - Internal Standard (d₄-crenolanib): m/z 448.2 → 374.2
- Method Validation:
 - Linear Range: 5-1000 ng/mL for serum and 0.5-1000 ng/mL for CSF.
 - Precision and Accuracy: Intra-day and inter-day precision and accuracy were within acceptable limits as per regulatory guidelines.





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